molecular formula C8H11NO B084439 1-(4-Aminophenyl)ethanol CAS No. 14572-89-5

1-(4-Aminophenyl)ethanol

Cat. No.: B084439
CAS No.: 14572-89-5
M. Wt: 137.18 g/mol
InChI Key: JDEYBJHOTWGYFE-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)ethanol is an organic compound with the molecular formula C8H11NO. It is also known by several other names, including 4-Amino-α-methylbenzyl alcohol and 4-Aminophenylethanol . This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 4-nitrophenylethanol using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at a pressure of 50 psi. The reaction is typically carried out in an ethanol solvent . Another method involves the use of platinum-tin oxide (Pt-SnO2) as a catalyst in methanol, with the reaction being monitored by thin-layer chromatography .

Industrial Production Methods: Industrial production of this compound often involves similar catalytic hydrogenation processes but on a larger scale. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

1-(4-Aminophenyl)ethanol can be compared with other similar compounds to highlight its uniqueness:

These comparisons underscore the unique combination of functional groups in this compound, which confer its distinct chemical reactivity and versatility in various applications.

Properties

IUPAC Name

1-(4-aminophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEYBJHOTWGYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932682
Record name 1-(4-Aminophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14572-89-5
Record name 4-Amino-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14572-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-alpha-methylbenzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Aminophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-α-methylbenzyl alcohol
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Synthesis routes and methods I

Procedure details

To a solution of 4-amino acetophenone (0.5 g, 3.7 mmol) in methanol (10 ml), was added sodium borohydride (0.27 g, 7.4 mmol, 2 eq) at 0° C. The reaction mixture was stirred for 3 hr at room temperature. The solvent was evaporated and water was added. The compound was extracted with ethyl acetate, then the organic layer was dried over anhydrous sodium sulfate, filtered and concentrated to dryness to yield pure 1-(4-amino-phenyl)-ethanol (0.4 g, 80%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under nitrogen, 2.85 g (75 mmol) sodium borohydride, 500 mg (0.9 mmol) cobalt (II) phthalocyanine and 1.65 g (10 mmol) p-nitro acetophenone are agitated in 50 ml ethanol for 48 hours at 20° C. The reaction mixture is acidified with 5N hydrochloric acid, cooling with ice, and the blue precipitate is centrifuged which is washed with methanol. The centrifugate collected is concentrated and the residue separated into water and ether. The water phase is alkalized with sodium hydroxide and extraction is accomplished with ether. The ether phase is dried with sodium sulfate and concentrated, leaving behind 1.08 g (79%) α-(p-aminophenyl)-ethanol.
Quantity
2.85 g
Type
reactant
Reaction Step One
[Compound]
Name
cobalt (II) phthalocyanine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (1.9 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Fe, R=t-Bu, Ar=3,5-(CF3)2C6H3—, 1.3 μmol, 0.33 mol %) were dissolved in tetrahydrofuran (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 65° C. After the mixture was cooled to room temperature, p-amino-acetophenone (0.4 mmol), tetrahydrofuran (2 mL) and an aqueous solution of sodium carbonate (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 48 h under H2 (20 atm) at 0° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/1). Accordingly, pure 1-(p-aminophenyl)ethanol was obtained and the ee value (ee=97%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
3,5-(CF3)2C6H3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1.9 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the main applications of 1-(4-Aminophenyl)ethanol in chemical synthesis?

A1: this compound is a crucial intermediate in synthesizing various pharmaceuticals and fine chemicals. For instance, it serves as a precursor for producing the hypoglycemic drug acetohexamide . Additionally, dehydration of this compound yields a substituted styrene suitable for polymerization .

Q2: How is this compound typically synthesized?

A2: this compound can be synthesized through several routes. One common method involves the catalytic hydrogenation of 4-Nitroacetophenone (4-NAP). This reaction proceeds sequentially, first reducing the nitro group to an amine, yielding this compound. Further hydrogenation of the carbonyl group leads to the formation of this compound . Another method utilizes Baker's Yeast (Saccharomyces cerevisiae), a microbial catalyst, to produce optically pure this compound in an aqueous medium .

Q3: What factors influence the selectivity of 4-Nitroacetophenone hydrogenation to this compound?

A3: The selectivity of this reaction is significantly influenced by the catalyst used and the reaction conditions. Research shows that Rhodium-based catalysts, specifically Rh/Silica, exhibit high selectivity towards this compound formation . Additionally, factors like catalyst particle size, the presence of promoters, and reaction temperature play a role in controlling the reaction pathway and product selectivity .

Q4: Are there any studies on the dehydration of this compound?

A4: Yes, research has investigated the liquid-phase dehydration of this compound in the presence of acid catalysts . This reaction is particularly relevant as it leads to the formation of a substituted styrene, a valuable monomer for polymerization reactions.

Q5: What is the significance of chirality in this compound?

A5: While not extensively discussed in the provided abstracts, chirality could be crucial for the biological activity of compounds derived from this compound. The synthesis using Baker's Yeast highlights the potential to obtain the compound in an optically pure form , suggesting potential applications in synthesizing enantiomerically pure pharmaceuticals.

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